molecular formula C12H18O3 B1412265 Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester CAS No. 1113001-80-1

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester

Cat. No.: B1412265
CAS No.: 1113001-80-1
M. Wt: 210.27 g/mol
InChI Key: MJVYLOPWBFOBQI-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester is a highly specialized organic compound known for its unique bicyclic structure. This compound features a bicyclo[1.1.1]pentane core, which is a rigid and strained structure, making it an interesting subject for chemical research and applications. The presence of the formyl group and the 1,1-dimethylethyl ester adds to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester typically involves multiple steps, starting from simpler precursors. One common approach is the Diels-Alder reaction, which can be used to construct the bicyclo[1.1.1]pentane core. This is followed by functional group transformations to introduce the acetic acid, formyl, and ester groups.

    Diels-Alder Reaction: This step involves the cycloaddition of a suitable diene and dienophile to form the bicyclo[1.1.1]pentane structure.

    Functional Group Transformations: Subsequent steps include oxidation, esterification, and formylation reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the functional group transformations. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃) for amide formation, alcohols for transesterification

Major Products

    Oxidation: Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1,1-dimethylethyl ester

    Reduction: Bicyclo[1.1.1]pentane-1-acetic acid, 3-hydroxymethyl-, 1,1-dimethylethyl ester

    Substitution: Various amides, alcohols, and other derivatives depending on the nucleophile used

Scientific Research Applications

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure can impart unique properties to the molecules it is incorporated into.

    Biology: Potential use in the development of biologically active compounds. The bicyclo[1.1.1]pentane core can mimic certain biological structures, making it useful in drug design.

    Medicine: Investigated for its potential as a pharmacophore in drug development. Its unique structure can enhance the stability and bioavailability of drugs.

    Industry: Used in the synthesis of materials with specific mechanical or chemical properties. Its rigidity and stability make it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester depends on its application. In drug design, it can act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The rigid bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity by providing a stable and well-defined interaction surface.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentane-1-acetic acid, 3-hydroxymethyl-, 1,1-dimethylethyl ester
  • Bicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Uniqueness

Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester is unique due to the presence of the formyl group, which provides additional reactivity compared to its analogs. This allows for further functionalization and the creation of more complex molecules. The 1,1-dimethylethyl ester group also imparts steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl 2-(3-formyl-1-bicyclo[1.1.1]pentanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVYLOPWBFOBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 2
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 3
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 4
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 5
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester
Reactant of Route 6
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester

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